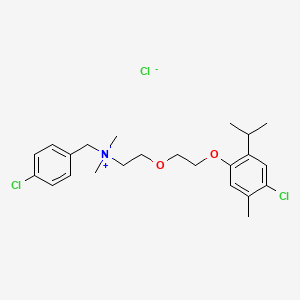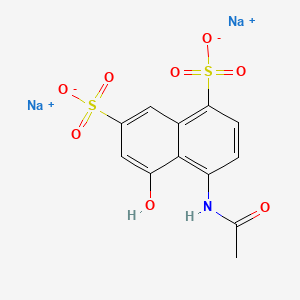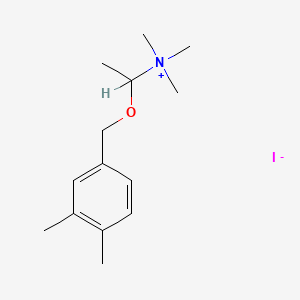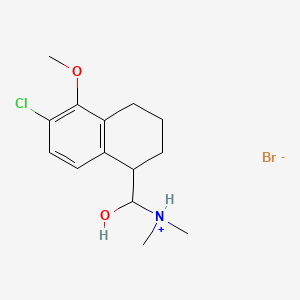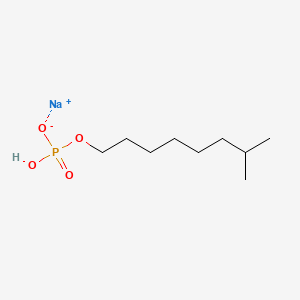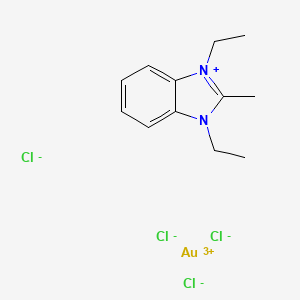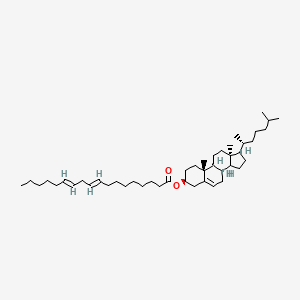![molecular formula C6H14K3NO6P2 B13786405 Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate CAS No. 94277-99-3](/img/structure/B13786405.png)
Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate is a heterocyclic organic compound with the molecular formula C6H14K3NO6P2 and a molecular weight of 375.42 g/mol . This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
The synthesis of tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate involves the reaction of butylamine with formaldehyde and phosphorous acid, followed by neutralization with potassium hydroxide. The reaction conditions typically include:
Temperature: 60-80°C
Solvent: Water or ethanol
Reaction Time: 4-6 hours
Industrial production methods may involve continuous flow reactors to optimize yield and purity, ensuring consistent quality for large-scale applications .
Análisis De Reacciones Químicas
Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of phosphonate derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced phosphinate compounds.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted phosphonates.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like water, ethanol, or acetone .
Aplicaciones Científicas De Investigación
Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: This compound is studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Research explores its use in drug development, particularly for bone-related diseases due to its affinity for hydroxyapatite.
Mecanismo De Acción
The mechanism of action of tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphonate groups can chelate metal ions, inhibiting metalloprotein enzymes. Additionally, its structure allows it to bind to hydroxyapatite in bones, making it effective in treating bone diseases .
Comparación Con Compuestos Similares
Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate can be compared with other similar compounds such as:
Tetrapotassium [butylimino)bis(methylene)]bisphosphonate: Similar in structure but with different potassium ion coordination.
Dipotassium dihydrogen [propylimino)bis(methylene)]diphosphonate: Contains a propyl group instead of a butyl group, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and binding properties .
Propiedades
Número CAS |
94277-99-3 |
|---|---|
Fórmula molecular |
C6H14K3NO6P2 |
Peso molecular |
375.42 g/mol |
Nombre IUPAC |
tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C6H17NO6P2.3K/c1-2-3-4-7(5-14(8,9)10)6-15(11,12)13;;;/h2-6H2,1H3,(H2,8,9,10)(H2,11,12,13);;;/q;3*+1/p-3 |
Clave InChI |
TXIHKDNXBKFLIF-UHFFFAOYSA-K |
SMILES canónico |
CCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[K+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




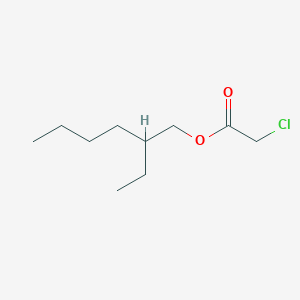
![Ethyl 2-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4-methylpentanoate](/img/structure/B13786347.png)
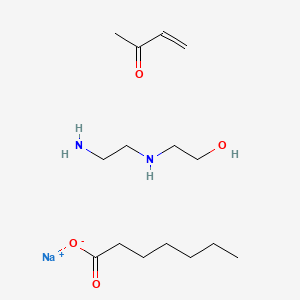
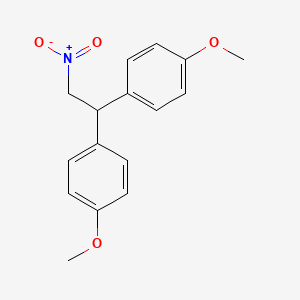
![4-Methyl-1-[3,4-(methylenebisoxy)phenyl]-1-penten-3-one](/img/structure/B13786367.png)
